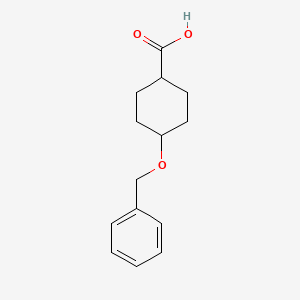

4-(Benzyloxy)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-phenylmethoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHKUOPEMAFMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy Cyclohexanecarboxylic Acid

Stereoselective Synthesis of 4-(Benzyloxy)cyclohexanecarboxylic Acid Isomers

The spatial arrangement of the benzyloxy and carboxylic acid groups on the cyclohexane (B81311) ring gives rise to various stereoisomers. The synthesis of specific isomers requires precise control over the stereochemistry, which can be achieved through enantioselective and diastereoselective strategies.

Enantioselective Approaches

Enantioselective synthesis is employed to produce specific enantiomers (R or S) of this compound. This is often achieved through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral precursor.

Chiral Resolution: This classical approach involves separating a 50:50 mixture of enantiomers. One common method is the diastereomeric salt formation, where the racemic carboxylic acid is reacted with a chiral amine to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. Subsequent acidification regenerates the individual, enantiomerically enriched carboxylic acids.

Asymmetric Synthesis: Modern synthetic chemistry often favors asymmetric synthesis, which creates the desired enantiomer directly. For a molecule like this compound, this could involve several routes:

Enzymatic Desymmetrization: Lipases, such as Pseudomonas cepacia lipase, can selectively hydrolyze one enantiomer of a diester precursor of a related meso-diol, leaving the other enantiomer intact and thereby creating chiral building blocks. researchgate.net

Asymmetric Hydrogenation: A prochiral precursor, such as a 4-(benzyloxy)cyclohex-1-enecarboxylic acid, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to selectively form one enantiomer.

Catalytic Enantioselective C-H Insertion: Advanced methods involving rhodium donor/donor carbenes can achieve enantioselective C-H insertion, offering a pathway to complex carbocyclic molecules with high stereocontrol. chemrxiv.org

Table 1: Potential Enantioselective Strategies

| Strategy | Precursor Type | Key Reagent/Catalyst | Principle |

| Chiral Resolution | Racemic this compound | Chiral Amine (e.g., (R)-1-phenylethylamine) | Formation and separation of diastereomeric salts |

| Enzymatic Hydrolysis | Prochiral diester derivative | Lipase (e.g., Candida antarctica lipase) | Selective hydrolysis of one ester group in a meso compound |

| Asymmetric Hydrogenation | Unsaturated cyclohexene (B86901) precursor | Chiral Rhodium or Ruthenium catalyst | Stereoselective addition of hydrogen across a double bond |

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of the two substituents on the cyclohexane ring, leading to either the cis or trans isomer. This is typically achieved by controlling the approach of a reagent to a cyclic precursor.

A key strategy involves the stereoselective reduction of a ketone precursor, such as ethyl 4-oxocyclohexanecarboxylate. The stereochemical outcome depends on the steric bulk of the reducing agent.

Axial Attack: Small, unhindered hydride reagents like sodium borohydride (B1222165) (NaBH₄) tend to attack the carbonyl group from the less hindered axial face, resulting in an equatorial hydroxyl group.

Equatorial Attack: Bulky hydride reagents, such as L-Selectride®, are sterically hindered from the axial face and therefore attack from the equatorial face, yielding an axial hydroxyl group.

This resulting hydroxyl group can then be converted to the benzyloxy group. This control over the stereochemistry of the hydroxyl intermediate is crucial for the diastereoselective synthesis of the final product. beilstein-journals.org

Table 2: Diastereoselective Reduction of a 4-Oxocyclohexane Precursor

| Reducing Agent | Primary Attack Trajectory | Resulting Intermediate Stereochemistry |

| Sodium borohydride (NaBH₄) | Axial | Equatorial alcohol (leads to trans product) |

| L-Selectride® | Equatorial | Axial alcohol (leads to cis product) |

Accessing Cis and Trans Isomers

The synthesis of the cis and trans diastereomers of this compound often begins with a planar aromatic starting material, such as 4-hydroxybenzoic acid. The key step is the catalytic hydrogenation of the benzene (B151609) ring, which typically produces a mixture of the cis and trans isomers. googleapis.comgoogle.com The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. google.com

Generally, the hydrogenation of substituted benzoic acids yields a mixture where the cis isomer may predominate under certain kinetic conditions. google.com However, the trans isomer, with both bulky substituents in the more stable equatorial positions of the chair conformation, is the thermodynamically favored product.

Therefore, a common strategy is to perform the hydrogenation and then isomerize the resulting mixture. The cis isomer can be converted to the more stable trans isomer through a process called epimerization. This is typically achieved by treating the cis-acid or its ester derivative with a strong base (e.g., sodium ethoxide). The base abstracts the acidic proton at C1, forming an enolate intermediate, which is then re-protonated, preferentially yielding the thermodynamically more stable trans product. google.com

Functional Group Transformations and Protecting Group Strategies

The synthesis of this compound and its derivatives involves strategic protection and deprotection of the hydroxyl group and various transformations of the carboxylic acid moiety.

Introduction and Cleavage of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its relatively straightforward removal.

Introduction: The most common method for introducing the benzyl (B1604629) group is the Williamson ether synthesis . This involves deprotonating the precursor alcohol (4-hydroxycyclohexanecarboxylic acid, often esterified first) with a base like sodium hydride (NaH) to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride. organic-chemistry.org For substrates sensitive to strongly basic conditions, alternative methods include:

Acid-catalyzed reaction with benzyl trichloroacetimidate. organic-chemistry.org

Reaction with 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. organic-chemistry.org

Cleavage (Deprotection): The removal of the benzyl group is most frequently accomplished by catalytic hydrogenolysis . This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. researchgate.netorganic-chemistry.org Alternative methods are available for molecules containing other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. These include:

Treatment with strong acids: This method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative cleavage: For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, cleavage can be achieved using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Photolytic cleavage: Certain benzyl derivatives, like the 2-nitrobenzyl group, can be removed using UV light. organic-chemistry.org Recent studies have also shown that benzyl groups can be cleaved via visible light irradiation with a suitable photocatalyst. researchgate.net

Table 3: Methods for Introduction and Cleavage of the Benzyloxy Group

| Process | Method | Key Reagents | Conditions |

| Introduction | Williamson Ether Synthesis | NaH, Benzyl Bromide | Basic |

| Imidate Method | Benzyl trichloroacetimidate, TfOH | Acidic | |

| Cleavage | Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, ambient pressure/temp |

| Oxidative Cleavage (for PMB ether) | DDQ | Mild, neutral | |

| Photochemical Cleavage | Visible light, photocatalyst | Mild, neutral |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups. These derivatizations are often necessary for purification, analysis, or for coupling the molecule to other substrates.

Common derivatizations include:

Esterification: The conversion to esters is one of the most common transformations. This can be achieved by Fischer esterification (reacting with an alcohol under acidic conditions), or by using reagents such as diazomethane (B1218177) for methyl esters or benzyl bromide for benzyl esters. organic-chemistry.orgcolostate.edu Esterification is often performed to protect the carboxylic acid during other reaction steps or to improve solubility.

Amide Formation: The carboxylic acid can be converted to an amide by first activating it, typically by forming an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. colostate.edu

Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the acidic proton can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This derivatization increases the volatility and thermal stability of the compound. obrnutafaza.hr

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(benzyloxymethyl)cyclohexanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 4: Common Derivatizations of the Carboxylic Acid Group

| Derivative | Reagent(s) | Purpose |

| Methyl or Ethyl Ester | Methanol or Ethanol, H₂SO₄ (cat.) | Protection, improve solubility |

| Benzyl Ester | Benzyl bromide, base | Protection, purification |

| Amide | 1. SOCl₂; 2. Amine (R₂NH) | Coupling to other molecules, synthesis of stable compounds |

| Silyl Ester (TMS) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility for GC-MS analysis |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Synthesis of alcohol derivatives |

Multicomponent Reactions and Convergent Synthesis Strategies

The synthesis of molecules through strategies that maximize efficiency by reducing the number of separate reactions is a key goal in modern chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and convergent syntheses, where fragments of a molecule are synthesized independently before being joined, are primary examples of such strategies. researchgate.netbeilstein-journals.orgresearchgate.net

A review of current scientific literature indicates that specific multicomponent reactions designed for the direct synthesis of this compound have not been reported. MCRs are typically employed for the construction of more complex heterocyclic or stereochemically dense structures. baranlab.orgresearchgate.netnih.gov The structure of this compound, which is generally assembled via sequential functionalization of a cyclohexane core, does not readily lend itself to known MCR methodologies.

Similarly, a truly convergent synthesis for this compound is not commonly found in reported procedures. Most documented syntheses follow a linear sequence, typically involving the benzylation of a pre-existing 4-hydroxycyclohexanecarboxylic acid core.

A hypothetical convergent approach could be envisioned, as outlined below, and contrasted with the more common linear pathway.

While convergent strategies offer benefits in complex molecule synthesis, the simplicity of the linear approach has made it the preferred method for this compound to date.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org The synthesis of this compound can be analyzed through this lens, particularly by examining its common precursor, 4-hydroxycyclohexanecarboxylic acid.

A prevalent industrial method for producing 4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid. google.com This initial step aligns well with several green chemistry principles.

Catalysis: The use of a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recovered and reused, minimizing waste. google.com

Safer Solvents: This hydrogenation is frequently performed in water, which is a benign and environmentally safe solvent. google.com

Atom Economy: The reaction is an addition reaction, where all the atoms of the hydrogen gas are incorporated into the final product, leading to a high atom economy.

The subsequent step involves the benzylation of the hydroxyl group. This is typically achieved via a Williamson ether synthesis, which can present environmental and efficiency challenges. Greener alternatives are an area of active research. researchgate.net

| Energy Efficiency | Reactions may require heating for extended periods to proceed to completion. | Development of more efficient catalysts could lower reaction temperatures and times, saving energy. rsc.org |

By adopting greener methodologies, such as replacing hazardous reagents with catalytic systems and utilizing safer solvents, the synthesis of this compound can be made more sustainable and efficient, aligning with the core tenets of green chemistry. wjpmr.com

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Cyclohexanecarboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for various chemical transformations of 4-(benzyloxy)cyclohexanecarboxylic acid. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.

The conversion of the carboxylic acid group into esters and amides represents two of the most fundamental and widely utilized transformations in organic synthesis. These reactions are crucial for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The formation of esters from this compound is most commonly achieved through the Fischer esterification reaction. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which typically serves as the solvent to drive the equilibrium towards the product side. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Amide Formation: Direct reaction of a carboxylic acid with an amine is generally slow and results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. youtube.comlibretexts.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is accomplished using coupling agents or by converting the carboxylic acid to a more reactive derivative like an acyl chloride. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed as dehydrating agents that activate the carboxyl group, enabling nucleophilic attack by an amine to form the amide bond. youtube.com

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Catalyst/Conditions | Product |

| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic), Reflux | Methyl 4-(benzyloxy)cyclohexanecarboxylate |

| Esterification | Ethanol (C₂H₅OH) | p-Toluenesulfonic acid (TsOH), Reflux | Ethyl 4-(benzyloxy)cyclohexanecarboxylate |

| Amide Formation | Benzylamine (BnNH₂) | Dicyclohexylcarbodiimide (DCC), CH₂Cl₂ | N-Benzyl-4-(benzyloxy)cyclohexanecarboxamide |

| Amide Formation | Ammonia (NH₃) | 1. SOCl₂, 2. Excess NH₃ | 4-(Benzyloxy)cyclohexanecarboxamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires harsh conditions for simple alkyl carboxylic acids due to the stability of the C-C bond. youtube.com The reaction generally proceeds through an ionic or radical mechanism. youtube.comorganic-chemistry.org For this compound, decarboxylation is not a facile process and usually necessitates high temperatures or specialized catalytic systems.

In some cases, decarboxylation can be facilitated if the resulting carbanion intermediate is stabilized. youtube.com However, for this compound, the resulting cyclohexyl carbanion is not particularly stable, making the reaction challenging. More advanced methods, such as radical decarboxylation initiated by photoredox catalysis or oxidative decarboxylation using transition metals, could potentially be employed. organic-chemistry.orgnih.gov For instance, recent developments have shown that copper-catalyzed decarboxylative reactions can occur under milder conditions. nih.gov Another approach involves the decarboxylation of aromatic carboxylic acids, which can be achieved at high temperatures with a solid catalyst. google.com While not directly an aromatic acid, this indicates that catalytic methods are a key area of research for such transformations. The product of a successful decarboxylation would be benzyloxycyclohexane.

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group in this compound often serves as a protecting group for the hydroxyl functionality. Its removal, or deprotection, is a key step in many synthetic sequences to unmask the alcohol.

Several methods are available for the cleavage of benzyl (B1604629) ethers, with the choice depending on the presence of other functional groups in the molecule. organic-chemistry.org

Catalytic Hydrogenolysis: This is the most common and often preferred method for benzyl ether deprotection due to its mild and clean reaction conditions. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comorganic-chemistry.org The process is highly efficient and yields 4-hydroxycyclohexanecarboxylic acid and toluene (B28343) as the only byproduct. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids such as HBr or HI can cleave benzyl ethers. libretexts.orglibretexts.orgmasterorganicchemistry.com This method is generally less favorable if other acid-sensitive functional groups are present. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly for derivatives like p-methoxybenzyl (PMB) ethers. nih.gov While simple benzyl ethers react more slowly, this method can be useful when catalytic hydrogenation is not feasible. organic-chemistry.orgnih.gov

The following table compares common deprotection methods.

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, Room Temp, 1 atm | Mild, high yield, clean byproducts | Incompatible with reducible groups (alkenes, alkynes) |

| Acid-Catalyzed Cleavage | HBr or HI | Acetic Acid, Heat | Effective for robust molecules | Harsh conditions, lacks selectivity |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, Room Temp | Useful when hydrogenation is not an option | Slower for simple benzyl ethers, requires stoichiometry |

The mechanism of ether cleavage is highly dependent on the reaction conditions and the structure of the ether.

Under acidic conditions, the cleavage of the C-O bond can proceed via either an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.comwikipedia.org The first step in both mechanisms is the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orglibretexts.org In the case of this compound, the subsequent step involves nucleophilic attack by a halide ion. Because the benzylic position can stabilize a positive charge, the reaction can proceed through an Sₙ1 mechanism, where the C-O bond cleaves to form a stable benzyl carbocation and 4-hydroxycyclohexanecarboxylic acid. libretexts.orglibretexts.org The benzyl carbocation is then captured by the halide. Alternatively, a direct Sₙ2 displacement by the halide on the less sterically hindered benzylic carbon can occur. wikipedia.org

The mechanism for catalytic hydrogenolysis involves the oxidative addition of the C-O bond to the surface of the palladium catalyst, followed by hydrogenolysis to yield the deprotected alcohol and toluene.

Stereochemical Stability and Interconversion Dynamics of the Cyclohexane (B81311) Ring

The stereochemistry of the substituted cyclohexane ring is a critical aspect of the molecule's three-dimensional structure and reactivity. This compound can exist as two geometric isomers: cis and trans.

In the cis isomer, the benzyloxy and carboxylic acid groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

Bulky substituents, such as the benzyloxy and carboxylic acid groups, are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. For the trans isomer, a conformation where both large substituents are in equatorial positions is possible and highly favored, leading to greater thermodynamic stability. For the cis isomer, one substituent must be in an axial position while the other is equatorial.

Interconversion between the cis and trans isomers, known as epimerization, does not occur under normal conditions as it would require C-C bond cleavage. However, interconversion of chair conformations (ring flipping) occurs rapidly at room temperature. For the trans isomer, the diequatorial conformation is significantly lower in energy than the diaxial conformation. For the cis isomer, the two possible chair conformations (one with axial carboxyl/equatorial benzyloxy and the other with equatorial carboxyl/axial benzyloxy) will exist in equilibrium, with the conformation placing the larger group in the equatorial position being more populated. The synthesis of specific isomers, such as achieving a high trans ratio, is often a key consideration in synthetic chemistry. google.com

Catalytic Transformations of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the benzyloxy group, which can be readily cleaved under various catalytic conditions. This section explores the key catalytic transformation of this compound, primarily focusing on debenzylation through hydrogenolysis, a common and synthetically useful reaction.

Catalytic hydrogenolysis is a versatile method for the removal of benzyl protecting groups from alcohols, amines, and carboxylic acids. In the context of this compound, this transformation leads to the formation of 4-hydroxycyclohexanecarboxylic acid and toluene. The general reaction is depicted below:

Figure 1: General Scheme of Catalytic Hydrogenolysis of this compound

C₆H₅CH₂OC₆H₁₀COOH + H₂ --(Catalyst)--> HOC₆H₁₀COOH + C₆H₅CH₃

A variety of catalysts are effective for this transformation, with palladium-based catalysts being the most widely employed due to their high efficiency and selectivity.

Detailed Research Findings

Research into catalytic debenzylation reactions has identified several effective catalyst systems and reaction conditions. While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, the principles of debenzylation of benzyl ethers are well-established and can be applied.

Palladium on carbon (Pd/C) is a conventional and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere, with the substrate dissolved in a suitable solvent like ethanol. The catalyst, Pd(0) EnCat™ 30NP, which is a microencapsulated form of palladium, has been shown to be an efficient catalyst for the reductive hydrogenation of aryl benzyl ethers. This catalyst offers advantages such as being non-pyrophoric and allowing for easy recovery and low metal contamination in the product. The choice of hydrogen source can also vary. Besides hydrogen gas, transfer hydrogenation conditions can be employed. In this method, a hydrogen donor molecule, such as ammonium formate (B1220265) or cyclohexene (B86901), is used in the presence of a palladium catalyst. researchgate.netFor instance, catalytic transfer hydrogenation using ammonium formate and palladium on carbon is a known method for debenzylation. researchgate.netWhen using cyclohexene as a hydrogen donor with Pd(0) EnCat™ 30NP, the presence of acetic acid has been found to be necessary for the reaction to proceed. The general mechanism for palladium-catalyzed hydrogenolysis of a benzyl ether involves the oxidative addition of the C-O bond to the palladium(0) surface, followed by reaction with hydrogen to yield the debenzylated product and regenerate the catalyst.

Other transition metals have also been explored for hydrogenation reactions. For instance, rhodium on carbon (Rh/C) has been shown to be a highly active catalyst for the hydrogenation of the benzene (B151609) ring in benzoic acid. nih.govWhile this reaction focuses on the saturation of the aromatic ring rather than the cleavage of a benzyl ether, it highlights the potential for other catalytic transformations on related structures. Ruthenium-based catalysts have also been utilized for the hydrogenation of aromatic carboxylic acids. cabidigitallibrary.org The table below summarizes representative catalytic systems applicable to the debenzylation of benzyl ethers, which is the primary catalytic transformation for this compound.

Interactive Data Table: Catalytic Systems for Debenzylation

| Catalyst | Hydrogen Source | Solvent | Key Findings | Reference |

| Pd(0) EnCat™ 30NP | Hydrogen Gas | Ethanol | Efficient for selective reductive hydrogenation of aryl benzyl ethers. | |

| Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | Ethanol | Effective for transfer hydrogenation of O-aryl benzyl ethers. | |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Various | Used in catalytic transfer hydrogenation for debenzylation. researchgate.net | researchgate.net |

| Pd particles and Nb oxide particles on a carrier | Not specified | Not specified | A catalyst for debenzylation reactions with potentially higher yield. wipo.int | wipo.int |

It is important to note that under harsh hydrogenation conditions, using catalysts like rhodium or ruthenium, reduction of the cyclohexanecarboxylic acid ring or the aromatic ring of the benzyl group could potentially occur, although the cleavage of the benzylic C-O bond is generally the more facile process under standard debenzylation conditions. nih.govcabidigitallibrary.org

Advanced Structural Characterization and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(Benzyloxy)cyclohexanecarboxylic acid, particularly for assigning its stereochemistry. The cyclohexane (B81311) ring can exist in cis and trans isomeric forms, and NMR provides the detailed information required to distinguish between them.

Detailed Research Findings: In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the cyclohexyl protons are highly dependent on their axial or equatorial orientation. For the trans isomer, the proton at C1 (attached to the carboxyl group) and the proton at C4 (attached to the benzyloxy group) are typically in a diaxial or diequatorial relationship, leading to distinct splitting patterns. Protons in an axial position are more shielded and appear at a lower chemical shift compared to their equatorial counterparts. The coupling constant between adjacent axial-axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the substituent's stereochemistry. For instance, in related cyclohexanecarboxylic acid derivatives, the carboxyl carbon signal can vary between the cis and trans isomers.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for unambiguous stereochemical assignment. A NOESY spectrum reveals through-space correlations between protons that are in close proximity. For the trans isomer, a cross-peak between the axial protons at C1 and the axial protons at C3/C5 would be expected, confirming their spatial relationship on the same side of the ring's average plane. Conversely, for the cis isomer, correlations would be observed between the axial proton at C1 and the equatorial proton at C4.

Table 1: Representative ¹H NMR Chemical Shifts for a trans-4-Substituted Cyclohexane Ring Data is representative and can vary based on solvent and specific derivative.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (axial) | ~2.2-2.4 | Triplet of triplets (tt) | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |

| H-4 (axial) | ~3.4-3.6 | Triplet of triplets (tt) | J_ax,ax ≈ 11, J_ax,eq ≈ 4 |

| Cyclohexyl (axial) | ~1.2-1.6 | Multiplet | - |

| Cyclohexyl (equatorial) | ~1.8-2.2 | Multiplet | - |

| Benzyl (B1604629) (CH₂) | ~4.5 | Singlet | - |

| Phenyl (Ar-H) | ~7.2-7.4 | Multiplet | - |

| Carboxyl (COOH) | ~12.0 | Broad singlet | - |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters, offering unambiguous proof of a compound's stereochemistry.

Detailed Research Findings: For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the cis or trans nature of the substituents on the cyclohexane ring. The analysis reveals the conformation of the cyclohexane ring, which typically adopts a chair conformation. In the solid state, the orientation of the benzyloxy and carboxylic acid groups relative to the ring is fixed. For instance, analysis of the closely related compound 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid showed that the cyclohexane ring adopts a chair conformation with the substituents in equatorial positions. researchgate.net

Table 2: Example Crystallographic Data for a Substituted Cyclohexanecarboxylic Acid Derivative This table presents typical data obtained from an X-ray crystallography experiment on a related compound. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.4696 |

| b (Å) | 9.5385 |

| c (Å) | 18.7042 |

| β (°) | 112.619 |

| Volume (ų) | 2383.0 |

| Z (molecules/unit cell) | 8 |

Mass Spectrometry Techniques for Complex Derivative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it becomes an essential tool for analyzing complex mixtures and characterizing derivatives of this compound.

Detailed Research Findings: Electrospray ionization (ESI) is a common soft ionization technique used for analyzing carboxylic acids and their derivatives. In ESI-MS, this compound can be detected in negative ion mode as the deprotonated molecule [M-H]⁻ or in positive ion mode as the protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) provides further structural detail through collision-induced dissociation (CID). The precursor ion is selected and fragmented, and the resulting product ions provide a fragmentation fingerprint that can be used for structural confirmation. For derivatives of this compound, common fragmentation pathways include the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the benzyloxy bond. The analysis of various carboxylic acid derivatives by LC-MS/MS often involves derivatization to improve chromatographic behavior and ionization efficiency. nih.gov For example, studies on vitamin E metabolites, which include carboxychromanols, utilize LC/MS/MS to quantify complex sulfated derivatives in biological samples. nih.gov

Table 3: Predicted ESI-MS/MS Fragmentation for a Derivative, Ethyl 4-(Benzyloxy)cyclohexanecarboxylate (MW = 276.36)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 277.18 [M+H]⁺ | 186.12 | 91.06 | Loss of benzyl radical (C₇H₇) |

| 277.18 [M+H]⁺ | 170.12 | 107.06 | Loss of benzyloxy radical (C₇H₇O) |

| 277.18 [M+H]⁺ | 91.05 | 186.13 | Formation of tropylium (B1234903) ion (C₇H₇⁺) |

| 275.16 [M-H]⁻ | 167.07 | 108.09 | Loss of benzyl alcohol (C₇H₈O) |

Advanced Chromatographic Separations for Isomer Purity and Characterization

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of the cis and trans isomers of this compound. High-performance liquid chromatography (HPLC) is the most widely applied method for this purpose.

Detailed Research Findings: The separation of geometric isomers like the cis and trans forms of this compound can be challenging due to their similar physical properties. welch-us.com Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on differences in hydrophobicity. A C18 (octadecylsilyl) stationary phase is frequently employed with a mobile phase consisting of a mixture of water (often buffered and acidified) and an organic solvent like acetonitrile (B52724) or methanol.

The pH of the mobile phase is a critical parameter. By adjusting the pH to be below the pKa of the carboxylic acid (typically around 4-5), the compound remains in its neutral, protonated form, which enhances its retention on the nonpolar stationary phase and often improves peak shape. This is known as the ion-suppression method. nih.gov The trans isomer, often being more linear and able to interact more effectively with the C18 chains, may exhibit a longer retention time than the more compact cis isomer.

For more difficult separations, specialized columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can be utilized. welch-us.com These columns offer alternative interactions, like π-π stacking with the benzyl group, which can enhance the resolution between isomers. The purity of each separated isomer can then be confirmed using a photodiode array (PDA) detector and subsequently by LC-MS.

Table 4: Example HPLC Conditions for the Separation of Carboxylic Acid Isomers

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Gradient | 50:50 to 90:10 Acetonitrile:Water over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Studies on 4 Benzyloxy Cyclohexanecarboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. For complex organic molecules like 4-(Benzyloxy)cyclohexanecarboxylic acid, DFT calculations provide insights into the fundamental characteristics that govern its chemical behavior.

DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively published, analysis of a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, demonstrates the utility of this approach. nih.gov In that study, the molecular structure was optimized at the B3LYP/6–311+ G(d,p) level of theory, and the calculated bond lengths and angles were compared with experimental values derived from X-ray diffraction to validate the computational model. nih.gov

Beyond geometric optimization, DFT is used to calculate a range of electronic descriptors that help in predicting the molecule's reactivity. These descriptors include dipole moments, polarizability, and various energy parameters. nih.govsapub.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species. sapub.org

| MEP Map | A visualization of electrostatic potential on the electron density surface. | Identification of sites for nucleophilic and electrophilic attack. |

This table is illustrative of parameters typically derived from DFT studies on similar organic molecules.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional shape, or conformation. The presence of a cyclohexane (B81311) ring, which is not planar, allows the molecule to adopt several conformations, with the "chair" form being the most stable. wikipedia.org The two substituents on the ring—the benzyloxy group at position 4 and the carboxylic acid group at position 1—can be oriented in either an axial or an equatorial position.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules. MM uses classical physics to calculate the potential energy of different conformations, allowing for the identification of the most stable (lowest energy) structures. For monosubstituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. wikipedia.orglibretexts.org

In the case of trans-4-(Benzyloxy)cyclohexanecarboxylic acid, a ring-flip interconverts the two chair conformations.

Diequatorial Conformer: One conformation places both the benzyloxy and the carboxylic acid groups in the more spacious equatorial positions. This arrangement minimizes steric strain.

Diaxial Conformer: The alternative chair form places both bulky groups in the more sterically hindered axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the ring. libretexts.org

Due to the steric bulk of both the benzyloxy and carboxylic acid groups, the diequatorial conformer is overwhelmingly favored at equilibrium. The energy difference between the two conformers can be estimated by considering the A-values for each substituent, which quantify the energetic preference for the equatorial position. wikipedia.org

Molecular dynamics simulations can further elaborate on this by modeling the movement of the molecule over time, providing insights into the flexibility of the structure and the energy barriers between different conformations.

Table 2: Relative Stability of trans-4-(Benzyloxy)cyclohexanecarboxylic Acid Conformers

| Conformer | Substituent Positions | Relative Steric Strain | Predicted Stability |

|---|---|---|---|

| A | Carboxylic Acid: EquatorialBenzyloxy: Equatorial | Minimal | Most Stable |

| B | Carboxylic Acid: AxialBenzyloxy: Axial | High (Significant 1,3-diaxial interactions) | Least Stable |

Quantum Chemical Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. acs.orgyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy is related to its electron affinity (its ability to accept an electron). The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. sapub.org

For a molecule like this compound, quantum chemical calculations can determine the energies and spatial distributions of these frontier orbitals. A study on the related compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid found that the electron density in the HOMO was primarily located on the biphenyl (B1667301) rings, while the LUMO's electron density was concentrated on the benzoic acid portion. nih.gov This distribution helps predict which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions during a chemical reaction.

Table 3: Frontier Molecular Orbital Properties for a Representative Benzyloxy-Substituted Carboxylic Acid

| Orbital | Energy (eV) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | -6.0814 | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic). |

| LUMO | -1.7466 | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic). |

| Energy Gap (ΔE) | 4.3347 | LUMO Energy - HOMO Energy | Indicates high molecular stability due to a relatively large gap. |

Data derived from the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.orgresearchgate.net By modeling the transformation from reactants to products, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This information is crucial for understanding reaction kinetics and selectivity.

For this compound, several reactions could be of interest, such as the esterification of the carboxylic acid group or the cleavage of the benzylic ether bond. Computational methods, particularly DFT, can be used to model these processes. acs.orgnih.govfigshare.com

The general procedure for elucidating a reaction mechanism computationally involves:

Modeling Reactants and Products: The initial and final states of the reaction are geometrically optimized to find their lowest energy structures.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Advanced algorithms are used to search for this saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are being formed and broken.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is directly related to the rate of the reaction; a lower activation energy implies a faster reaction.

Mapping the Reaction Pathway: By connecting the reactants, transition state(s), and products, a complete energy profile for the reaction can be constructed. This profile helps to confirm the proposed mechanism and can be used to compare alternative pathways.

For example, a computational study could investigate the SN2 reaction mechanism for the cleavage of the ether bond by a nucleophile. The calculations would model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group, providing a detailed, step-by-step understanding of the chemical transformation. researchgate.net

Table 4: Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 4 Benzyloxy Cyclohexanecarboxylic Acid As a Key Building Block

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The structural rigidity of the cyclohexane (B81311) ring, coupled with the chemical reactivity of the carboxylic acid and the latent hydroxyl group, makes 4-(Benzyloxy)cyclohexanecarboxylic acid a desirable intermediate in the assembly of complex organic molecules. Its application can be found in the synthesis of both naturally occurring compounds and novel man-made molecular frameworks.

Total Synthesis of Natural Products

While direct and extensive examples of this compound as a key building block in the total synthesis of complex natural products are not widespread in publicly accessible literature, the strategic importance of its core motifs is well-established. The synthesis of various natural products relies on intermediates that feature substituted cyclohexane rings. The benzyloxy group is a commonly employed protecting group for hydroxyl functionalities during multi-step syntheses due to its stability to a wide range of reagents and its susceptibility to cleavage by hydrogenolysis.

For instance, the synthesis of various terpene natural products often involves the construction of functionalized cyclohexyl rings. While specific use of this compound is not explicitly detailed, the general strategy of using protected hydroxycyclohexanecarboxylic acids is a known approach in the field.

Construction of Novel Heterocyclic Scaffolds

The carboxylic acid functionality of this compound serves as a convenient starting point for the construction of various heterocyclic systems. Through a sequence of chemical reactions, the carboxylic acid can be converted into different functional groups that can then participate in cyclization reactions to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur.

A notable example of a related transformation is the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their antimycobacterial properties. In this research, the related starting material, 4-(benzyloxy)benzonitrile, is reduced to 4-(benzyloxy)benzylamine, which is then used to build the final quinoline-based structure. accelachem.com This highlights the utility of the benzyloxy-protected aromatic core in the synthesis of medicinally relevant heterocyclic compounds. The analogous use of this compound could involve its conversion to an amine or an alcohol, which could then be incorporated into a variety of heterocyclic scaffolds.

Contributions to Medicinal Chemistry Research and Lead Compound Design

The 4-substituted cyclohexanecarboxylic acid scaffold is a recognized "privileged" structure in medicinal chemistry. This means that this particular molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The benzyloxy-protected version of this scaffold, this compound, offers a synthetic route to access such valuable compounds.

Rational Design of Ligands and Receptor Probes

The rational design of ligands that can bind with high affinity and selectivity to biological receptors is a cornerstone of modern drug discovery. The cyclohexanecarboxylic acid moiety can act as a bioisostere for a phenyl group, offering a three-dimensional structure that can be advantageous for fitting into specific binding pockets of proteins.

For example, research has shown that trans-4-substituted cyclohexanecarboxylic acid derivatives can act as potent antagonists for the Very Late Antigen-4 (VLA-4) receptor, which is a target for inflammatory diseases. In these studies, the cyclohexanecarboxylic acid group plays a crucial role in the binding of the molecule to the receptor. The synthesis of such compounds could potentially start from a protected intermediate like this compound.

Furthermore, derivatives of the closely related trans-4-aminocyclohexanecarboxylic acid are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. The synthesis of these inhibitors often involves the use of a protected form of the aminocyclohexanecarboxylic acid, for which a benzyloxycarbonyl group (derived from a benzyl (B1604629) group) is a common choice.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound, chemists can develop more potent and selective drugs.

While specific SAR studies centered on this compound as the lead compound are not prominently featured in the literature, the broader class of cyclohexanecarboxylic acid derivatives is frequently the subject of such investigations. For instance, in the development of VLA-4 antagonists, the substitution pattern on the cyclohexane ring was systematically varied to optimize the inhibitory activity. The use of a benzyloxy-protected starting material would facilitate the synthesis of a library of analogs for SAR studies, where the benzyl group is removed at a later stage of the synthesis.

Precursor in Advanced Materials Science Research

The rigid and well-defined structure of the cyclohexane ring makes it an interesting component for the design of new materials with specific properties. This compound and its derivatives have potential applications as precursors in the synthesis of liquid crystals and dendrimers.

In the field of liquid crystals, molecules with a rigid core and flexible side chains are required. The benzyloxy-substituted cyclohexane or benzene (B151609) ring can serve as part of the rigid core. For example, a liquid crystal compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, has been synthesized and characterized, demonstrating the utility of the benzyloxyphenyl moiety in creating mesomorphic properties.

In a different application, a related compound, trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid, has been reported as an important intermediate for the synthesis of poly(amidoamine) (PAMAM) dendrimers. Dendrimers are highly branched, tree-like molecules with potential uses in drug delivery, catalysis, and materials science. The use of the cyclohexyl core introduces a specific stereostructure and lipophilicity to the dendrimer.

Development of Liquid Crystalline Components

The development of liquid crystals frequently involves molecules with rigid cores and flexible terminal groups. Although this compound contains a benzyl group, which is a feature in some liquid crystalline compounds, there is no specific mention of its use in synthesizing liquid crystal components. mdpi.com

Studies on liquid crystals often employ aromatic cores due to their inherent rigidity. For example, compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate have been synthesized and studied for their liquid crystal properties, but these are derived from 4-benzyloxyphenol, not this compound. nih.govtubitak.gov.tr The non-aromatic nature of the cyclohexane ring in the target compound may influence its mesomorphic behavior, but without experimental data, its potential as a liquid crystal precursor remains speculative.

Applications in Chemical Biology and Biochemical Probe Development

Chemical probes are essential tools in chemical biology for studying proteins and biological systems. rsc.orgchemicalprobes.org They typically consist of a reactive group, a linker, and a reporter or affinity tag. The carboxylic acid function on this compound could theoretically be used as a handle to attach it to other molecular fragments to build a probe.

However, a search of the literature did not yield any instances of this compound being used for the development of biochemical probes. Research in this area often focuses on scaffolds that are known to bind to specific biological targets. For example, redox-activatable probes for cyclooxygenase-2 (COX-2) have been developed from different parent molecules like fluorocoxib A. nih.gov While derivatives of cyclohexanecarboxylic acid are important intermediates for some active pharmaceutical ingredients, the specific application of the benzyloxy derivative in probe development is not documented. google.com

Analytical Methodologies for Research Process Monitoring and Quality Assurance

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are indispensable tools for real-time monitoring of reaction progress and for optimizing the purification of 4-(Benzyloxy)cyclohexanecarboxylic acid. These methods allow for the separation and quantification of reactants, intermediates, and the final product within a complex reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of synthesis reactions. For instance, in the esterification of a benzoic acid derivative, TLC can be used to track the consumption of the starting materials and the formation of the product. mdpi.com The reaction's progress is visualized by spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) and eluting with an appropriate solvent system, such as chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate. mdpi.comnih.gov The separation of spots corresponding to reactants and products, visualized under UV light, provides a qualitative assessment of the reaction's status. mdpi.com

Column Chromatography: For the purification of the crude product, column chromatography is a widely employed technique. Silica gel is a common stationary phase for the purification of this compound and its derivatives. mdpi.comnih.govnih.gov The choice of eluent is critical for achieving optimal separation. A gradient of solvents, such as a mixture of cyclohexane (B81311) and isopropanol (B130326) or hexane and ethyl acetate, can be used to effectively separate the desired compound from unreacted starting materials and byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and higher-resolution alternative to TLC for reaction monitoring and purity assessment. A reversed-phase HPLC method can be developed to separate and quantify the components of the reaction mixture. While specific HPLC methods for this compound are not extensively detailed in the provided search results, general methods for analyzing similar aromatic carboxylic acids can be adapted. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). mdpi.comhelixchrom.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile derivatives of this compound. For analysis, the carboxylic acid group can be derivatized, for example, through esterification, to increase its volatility. This technique is highly sensitive and provides detailed structural information, making it suitable for identifying trace impurities. nih.gov Inverse gas chromatography (IGC) has also been used to study the thermodynamic characteristics of related liquid crystal compounds. nih.gov

Interactive Data Table: Chromatographic Conditions for Related Compounds

| Compound/Reaction Stage | Method | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |

| Benzoate-based calamitic compound | TLC | Silica gel 60 F254 | Chloroform | UV Light | nih.gov |

| Benzoate-based calamitic compound | Column Chromatography | Silica gel 60 | Chloroform | - | nih.gov |

| 4-amino-N-(4-benzyloxy)quinolines | Column Chromatography | Silica gel | Not specified | - | nih.gov |

| 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester | TLC | Silica Gel Matrix | Hexane/EtOAc 8:2 | UV Light (254 or 365 nm) | mdpi.com |

| 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester | Column Chromatography | Silica gel | Hexane/EtOAc 8:2 | - | mdpi.com |

Spectroscopic Techniques for Batch-to-Batch Consistency in Research Synthesis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound and for ensuring consistency across different synthesis batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful techniques for the structural characterization of organic molecules. nih.govsharif.edu For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzylic ether, and the protons of the cyclohexane ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule. nih.govsharif.edu Comparing the NMR spectra of different batches allows for the verification of structural integrity and the detection of any variations.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C-O stretch of the ether linkage, and the aromatic C-H and C=C stretches of the benzyl group. mdpi.com Consistency in the positions and relative intensities of these bands across different batches is a key indicator of consistent product quality.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. mdpi.com Techniques such as Electrospray Ionization (ESI-MS) can be used to determine the accurate mass of the molecule, which should be consistent for all synthesized batches.

Interactive Data Table: Spectroscopic Data for Related Benzoic Acid Derivatives

| Technique | Compound | Key Signals/Bands | Reference |

| ¹H NMR | 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester | δ 7.45–7.24 (m, 7H, Harom, H2, H6), 6.80 (t, J = 2.4 Hz, 1H, H4), 5.08 (s, 2 H, CH2Ph), 4.70 (d, J = 2.4 Hz, 2H, H2'), 3.57 (t, J = 2.4 Hz, 1H, CH) ppm | mdpi.com |

| ¹³C NMR | 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester | δ 166.6, 159.8, 158.6, 136.4, 132.1, 128.6, 128.1, 127.5, 109.0, 108.4, 107.4, 75.8, 70.4, 56.1, 52.3 ppm | mdpi.com |

| FT-IR | 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester | ν 3294, 3278, 3066, 3009, 2949, 2922, 2871, 2843, 1716, 1605, 1475, 1453, 1442, 1384, 1324, 1236, 1161, 1057 cm⁻¹ | mdpi.com |

| ESI-MS | 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester | m/z calcd for C₁₈H₁₆O₄ 296.32, found 295.56 [M − H]⁻ | mdpi.com |

Development of Specialized Assays for Derivative Characterization

The characterization of derivatives of this compound often requires the development of specialized assays to evaluate their specific properties or biological activities.

For instance, if derivatives are synthesized as potential enzyme inhibitors, in vitro enzyme inhibition assays are necessary. nih.gov This would involve measuring the activity of the target enzyme in the presence and absence of the synthesized compound to determine its inhibitory potency, often expressed as an IC₅₀ value.

In the context of developing androgen receptor antagonists, specialized assays such as competitive binding assays and reporter gene assays are employed. nih.gov A competitive binding assay would assess the ability of a derivative to displace a radiolabeled ligand from the androgen receptor's ligand-binding domain. A reporter assay would measure the functional consequence of this binding, for example, by quantifying the inhibition of androgen-induced gene expression.

For derivatives with potential antimycobacterial properties, a common assay is the determination of the Minimum Inhibitory Concentration (MIC). This involves exposing the target mycobacterium to serial dilutions of the compound to find the lowest concentration that inhibits visible growth. nih.gov

The development of these specialized assays is guided by the intended application of the this compound derivatives and is crucial for understanding their structure-activity relationships.

Future Perspectives and Emerging Research Directions for 4 Benzyloxy Cyclohexanecarboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-(benzyloxy)cyclohexanecarboxylic acid and its derivatives is primed for significant advancements through the adoption of flow chemistry and automated synthesis platforms. nih.govdurham.ac.uknih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. durham.ac.uknih.gov

Automated synthesis platforms, which utilize robotics and data-driven algorithms, can further accelerate the discovery and development of novel this compound derivatives. nih.govresearchgate.net These platforms can perform a large number of reactions in parallel, enabling the rapid exploration of a wide range of building blocks and reaction conditions. researchgate.netsynplechem.com By integrating automated synthesis with high-throughput screening, researchers can quickly identify derivatives with desired properties, such as enhanced biological activity or improved material characteristics. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Carboxylic Acid Derivatives

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and mixing |

| Safety | Handling of large volumes of hazardous materials can be risky | Smaller reaction volumes, improved heat dissipation, safer handling of reactive intermediates |

| Scalability | Can be challenging, often requires re-optimization | More straightforward, can be achieved by running the system for longer periods |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |

| Integration | Difficult to integrate multiple steps | Easily integrated with in-line purification and analysis |

Exploration of Unconventional Reactivity and Catalysis

Future research will likely focus on exploring the unconventional reactivity of this compound and its derivatives through the development of novel catalytic systems. A key area of interest is the selective functionalization of the C-H bonds within the molecule, which would provide more efficient routes to complex derivatives.

One promising approach is the use of manganese catalysts for the chemoselective oxyfunctionalization of benzylic compounds. d-nb.infoliv.ac.ukresearchgate.netnih.gov This method could potentially be applied to the benzylic C-H bonds of the benzyloxy group in this compound, allowing for the introduction of hydroxyl or carbonyl groups. d-nb.infoliv.ac.ukresearchgate.netnih.gov Such transformations would provide access to a new range of derivatives with potential applications in medicinal chemistry and materials science. d-nb.infoliv.ac.ukresearchgate.netnih.gov

Another area of exploration is the catalytic ring hydrogenation of the benzoic acid moiety to cyclohexanecarboxylic acid, which could be adapted to modify the benzyloxy group. nih.gov The use of supported transition metal catalysts in supercritical CO2 offers a green and efficient method for such transformations. nih.gov By carefully selecting the catalyst and reaction conditions, it may be possible to selectively hydrogenate the benzene (B151609) ring of the benzyloxy group while preserving the carboxylic acid functionality. nih.gov

Furthermore, the development of catalysts for the functionalization of the cyclohexane (B81311) ring is an important research direction. This could involve the use of enzymes or biomimetic catalysts to achieve high levels of stereoselectivity, which is often crucial for biological activity.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are set to play a pivotal role in the rational design of novel this compound derivatives with tailored properties. mdpi.comnih.govrsc.orgresearchgate.netekb.egekb.egresearchgate.net By using in silico methods, researchers can predict the physicochemical and biological properties of virtual compounds, allowing them to prioritize the synthesis of the most promising candidates. mdpi.comnih.govrsc.orgresearchgate.netekb.egekb.egresearchgate.net

Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. mdpi.comnih.govrsc.orgresearchgate.netekb.egekb.egresearchgate.net This information can be used to design more potent and selective inhibitors or activators. mdpi.comnih.govrsc.orgresearchgate.netekb.egekb.egresearchgate.net For example, derivatives could be designed to target specific enzymes involved in disease pathways. nih.gov

Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of this compound and its derivatives. ekb.egekb.eg This can provide insights into their chemical stability, reactivity, and potential for use in electronic materials. ekb.egekb.eg

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.gov These models can then be used to predict the properties of new, unsynthesized derivatives, further guiding the design process.

Table 2: Computational Tools for Derivative Design

| Computational Tool | Application |

| Molecular Docking | Predicts binding affinity and mode of interaction with biological targets. mdpi.comnih.govrsc.orgresearchgate.netekb.egekb.egresearchgate.net |

| Density Functional Theory (DFT) | Investigates electronic structure, reactivity, and spectroscopic properties. ekb.egekb.eg |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the activity of new compounds based on their structure. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules and their interactions with their environment. |

Interdisciplinary Applications in Materials and Biological Sciences

The versatile structure of this compound makes it an attractive building block for a wide range of interdisciplinary applications, spanning from advanced materials to therapeutics.

In materials science, derivatives of this compound have the potential to be used in the development of liquid crystals. mdpi.comresearchgate.netbeilstein-journals.orgresearchgate.net The rigid benzene ring and the flexible cyclohexane core are common features in mesogenic molecules. mdpi.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov By modifying the substituents on the benzene ring and the cyclohexane ring, it may be possible to tune the liquid crystalline properties of these derivatives, leading to new materials for displays and sensors. mdpi.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov Furthermore, the carboxylic acid group can be used to anchor these molecules to surfaces or to incorporate them into polymers. ontosight.airesearchgate.netrsc.orgmdpi.com

In the biological sciences, derivatives of cyclohexanecarboxylic acid have shown a wide range of therapeutic potential. ontosight.aidrugbank.commdpi.comnih.govresearchgate.netglobalresearchonline.net For example, trans-4-substituted cyclohexanecarboxylic acid derivatives have been identified as potent VLA-4 antagonists, which are of interest for the treatment of inflammatory diseases. nih.gov Additionally, isoxazole (B147169) and thiazole (B1198619) analogs containing a cyclohexane carboxylic acid head group have been developed as DGAT1 inhibitors for the potential treatment of obesity. nih.gov The benzyloxy group in this compound provides a handle for further functionalization, which could lead to the discovery of new therapeutic agents with improved potency and selectivity. nih.govnih.gov For instance, derivatives could be explored for their antimicrobial or anticancer activities. mdpi.comresearchgate.net

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electron distribution and HOMO/LUMO gaps to predict reactivity with biological targets (e.g., enzymes) .

- Molecular Docking : Simulate binding affinities to receptors (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- QSAR Models : Corrogate substituent effects (e.g., benzyloxy vs. methoxy groups) with experimental IC₅₀ values to refine activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.